molecular formula C13H12N2OS B2752489 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-3-oxopropanenitrile CAS No. 478078-01-2

3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-3-oxopropanenitrile

Cat. No.: B2752489
CAS No.: 478078-01-2
M. Wt: 244.31
InChI Key: NKOQXARVFSMEIA-UHFFFAOYSA-N
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Description

3-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-thienyl]-3-oxopropanenitrile is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with dimethyl groups and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-3-oxopropanenitrile typically involves multi-step organic reactions. One common method starts with the preparation of 2,5-dimethyl-1H-pyrrole, which is then reacted with a thiophene derivative under specific conditions to form the desired compound. The reaction conditions often include:

    Solvents: Common solvents such as dichloromethane or tetrahydrofuran.

    Catalysts: Lewis acids like aluminum chloride or boron trifluoride.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

    Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Automated Synthesis: Using robotic systems to handle repetitive tasks and improve efficiency.

    Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-thienyl]-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole or thiophene rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-3-oxopropanenitrile has shown potential as an inhibitor of specific enzymes and proteins. It is studied for its ability to modulate biological pathways, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into treatments for various diseases, including cancer and inflammatory conditions.

Industry

Industrially, the compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors. Its properties make it suitable for applications in electronics and optoelectronics.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid
  • 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol

Uniqueness

Compared to similar compounds, 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-3-oxopropanenitrile is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-9-3-4-10(2)15(9)13-11(6-8-17-13)12(16)5-7-14/h3-4,6,8H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOQXARVFSMEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CS2)C(=O)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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